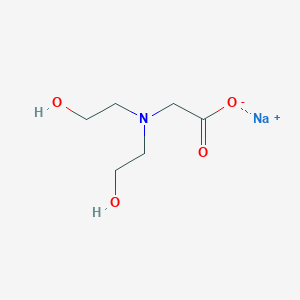

N,N-Bis(2-hydroxyethyl)glycine sodium salt

概要

説明

DMG-PEG(2000)は、1,2-ジミリストイル-sn-グリセロ-3-メトキシポリエチレングリコール-2000としても知られており、様々なバイオメディカル用途で広く用いられるPEG化脂質です。これは、mRNA COVID-19ワクチンを含むワクチンや治療法の重要な成分です。 この化合物は、リポソーム、脂質ナノ粒子、ナノ構造化脂質キャリア、および関連するin vitroおよびin vivoナノ脂質ベースの薬物送達システムの製剤に一般的に含まれています .

準備方法

合成経路と反応条件

DMG-PEG(2000)は、ミリストイルジグリセリドのPEG化によって合成されます。このプロセスは、特定の条件下でミリストイルジグリセリドとポリエチレングリコールを反応させて、PEG化脂質を形成することを伴います。 この反応は通常、触媒を必要とし、高い収率と純度を確保するために、制御された温度と圧力下で行われます .

工業生産方法

工業的な環境では、DMG-PEG(2000)は、反応条件が厳密に制御された大型反応器を使用して製造されます。次に、クロマトグラフィーなどの技術を使用して製品を精製して不純物を除去します。 最終製品は通常、低温で保管されて安定性が維持されます .

化学反応の分析

Metal Chelation and Complexation

Bicine sodium salt exhibits strong chelating properties, forming stable complexes with transition metals. Studies show its reactivity with Mg(II), Mn(II), Co(II), Cu(II), and Zr(IV) :

Key Findings :

-

Zirconium complexes demonstrate optimal cross-linking efficiency in hydraulic fracturing fluids, achieving viscosities of ~550 cP at 135°C .

-

Copper(II) complexes show distorted octahedral geometry, with infrared spectra confirming non-involvement of the carbonyl group in metal binding .

Hydrolysis and Stability

Bicine sodium salt undergoes pH-dependent hydrolysis, particularly relevant in pharmaceutical prodrug systems:

-

Hydrolysis Rate : The temporary amide linkage between Bicine and drug molecules hydrolyzes with a half-life () of >3 hours in phosphate buffer (pH 7.4) .

-

Degradation Pathway :

This slow hydrolysis ensures controlled drug release but may alter pharmacokinetics if incomplete .

Oil Well Fracturing Fluids

-

Bicine-Zr(IV) complexes cross-link polymer-based fluids, enhancing viscosity (550 cP retention after 90 minutes at 135°C) .

-

Comparative studies show equivalent performance between synthesized and commercial BHET complexes .

Buffer Systems

-

Used in crystallization buffers (e.g., 1M Tris-Bicine, pH 7.5–8.5) due to minimal interference with protein interactions .

Analytical and Spectral Data

| Property | Value/Observation | Source |

|---|---|---|

| IR Spectral Peaks | 3300 cm⁻¹ (–OH), 1640 cm⁻¹ (C=O) | |

| NMR (¹³C) | δ 62.1 (CH₂OH), δ 172.5 (COO⁻) | |

| Solubility | 909 g/L in water (20°C) |

科学的研究の応用

Biochemical Research

Buffering Agent

Bicine serves as a buffering agent in biochemical assays due to its effective pH range (approximately 7.6 to 9.0). It helps maintain stable pH conditions for enzymatic reactions, which is crucial for the accuracy of experimental results .

Applications in Enzyme Studies

- Enzyme Kinetics : Bicine is used in enzyme kinetics studies to stabilize the pH during reactions involving various enzymes, such as glutathione reductase, where it has been shown to enhance enzyme activity by providing optimal pH conditions .

- Protein Purification : It is utilized in protein purification processes, including chromatography techniques, to maintain the integrity and activity of proteins during separation .

Pharmaceutical Applications

Drug Formulation

Bicine is incorporated into pharmaceutical formulations as a stabilizing agent. Its ability to maintain pH levels is particularly beneficial in the formulation of injectable drugs and vaccines .

Nanoparticle Drug Delivery Systems

Recent studies have highlighted the role of Bicine in developing lipid nanoparticles for drug delivery systems. These systems are crucial for improving the bioavailability and efficacy of therapeutic agents, particularly in mRNA vaccines.

Analytical Chemistry

Chromatography

Bicine is extensively used as a mobile phase additive in liquid chromatography. Its presence improves the separation efficiency of analytes by maintaining a consistent pH during the chromatographic process. For instance, Bicine has been employed in reverse-phase high-performance liquid chromatography (HPLC) for the separation of various compounds .

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biochemical Research | Buffering agent for enzyme assays | Stabilizes pH, enhances enzyme activity |

| Pharmaceutical Formulation | Stabilizer in injectable drugs | Maintains drug stability and efficacy |

| Drug Delivery Systems | Component in lipid nanoparticles | Improves bioavailability and therapeutic effect |

| Analytical Chemistry | Mobile phase additive in HPLC | Enhances separation efficiency |

Case Study 1: Enzyme Kinetics

In a study investigating the kinetics of glutathione reductase, researchers utilized Bicine as a buffer to maintain optimal pH conditions. The results indicated that Bicine significantly improved enzyme activity compared to other buffers, demonstrating its effectiveness in biochemical assays .

Case Study 2: Lipid Nanoparticle Formulation

A recent investigation focused on the formulation of lipid nanoparticles for mRNA delivery systems highlighted Bicine's role in stabilizing the lipid matrix. This study found that incorporating Bicine enhanced the stability and release profile of mRNA vaccines, making it a critical component in vaccine development.

作用機序

DMG-PEG(2000)は、治療薬を封入できる安定な脂質ナノ粒子を形成することにより、その効果を発揮します。これらのナノ粒子の表面のポリエチレングリコール鎖は、血清タンパク質の吸着とナノ粒子の凝集を防ぎ、それにより生体内の循環時間を増加させます。 これは、封入された治療薬の送達と生物学的利用能を向上させます .

類似の化合物との比較

類似の化合物

- ジステアロイルホスファチジルコリン (DSPC)

- SM-102

- コレステロール

独自性

DMG-PEG(2000)は、他の類似の化合物と比較して、生体内の安定性と循環時間の延長などの独自の利点を提供します。 PEG化された構造は、血漿タンパク質との非特異的な相互作用を減らし、オプソニン化と凝集を防ぎ、薬物送達用途に非常に効果的です .

類似化合物との比較

Similar Compounds

- Distearoylphosphatidylcholine (DSPC)

- SM-102

- Cholesterol

Uniqueness

Compared to other similar compounds, DMG-PEG(2000) offers unique advantages such as improved stability and extended circulation time in vivo. Its PEGylated structure reduces non-specific interactions with plasma proteins and prevents opsonization and aggregation, making it highly effective for drug delivery applications .

生物活性

N,N-Bis(2-hydroxyethyl)glycine sodium salt, commonly known as Bicine, is a zwitterionic buffer widely used in biochemical and pharmaceutical applications. Its unique properties and biological activities make it a subject of interest in various research fields, including drug formulation, enzymatic reactions, and metal ion chelation. This article explores the biological activity of Bicine, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C6H12NNaO4

- Molecular Weight : 187.17 g/mol

- CAS Number : 139-41-3

- Solubility : Highly soluble in water (909 g/L at 20°C) .

1. Buffering Capacity

Bicine is primarily recognized for its buffering capacity in biological systems. It maintains pH stability in a physiological range (pH 7.0 to 9.0), which is crucial for enzyme activity and metabolic processes. Its low toxicity profile makes it suitable for biological applications.

2. Chelating Agent

Bicine has been studied for its ability to form complexes with metal ions, which is vital in various biological contexts:

- Metal Ion Interaction : Bicine can chelate essential metal ions such as cobalt and zinc, facilitating their bioavailability and metabolic functions . This property is particularly important in the context of enzyme catalysis where metal ions serve as cofactors.

| Metal Ion | Chelation Ratio | Stability Constant |

|---|---|---|

| Cobalt | 1:2 | High |

| Zinc | 1:1 | Moderate |

3. Pharmacological Applications

Bicine has been utilized as a linker in prodrug formulations to enhance drug delivery systems. Research indicates that its incorporation into polymeric drug carriers can improve the pharmacokinetic profiles of therapeutic agents by modulating release rates .

- Case Study : A study on PEGylated drugs demonstrated that Bicine-modified prodrugs exhibited prolonged circulation times and reduced immunogenicity compared to their unmodified counterparts .

Safety and Toxicology

Bicine is generally regarded as safe (GRAS) for use in food and pharmaceutical applications. Toxicological assessments indicate minimal adverse effects at concentrations typically used in laboratory settings .

- Toxicity Data : No significant acute or chronic toxicity has been reported for Bicine at doses relevant to its applications.

Recent Research Findings

Recent studies have highlighted the potential of Bicine in enhancing oral drug delivery through mucoadhesive formulations:

- Mucoadhesive Properties : Research published in Molecules indicates that Bicine can enhance the retention time of drugs within the gastrointestinal tract, improving therapeutic efficacy against local diseases .

Table: Summary of Biological Activities

特性

IUPAC Name |

sodium;2-[bis(2-hydroxyethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.Na/c8-3-1-7(2-4-9)5-6(10)11;/h8-9H,1-5H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBDBXAVPLFMNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150-25-4 (Parent) | |

| Record name | N,N-Bis(2-hydroxyethyl)glycine, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3059686 | |

| Record name | N,N-Bis(2-hydroxyethyl)glycine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-41-3, 17123-43-2 | |

| Record name | N,N-Bis(2-hydroxyethyl)glycine, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(2-hydroxyethyl)glycine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N,N-bis(2-hydroxyethyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH8W456FUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bicine impact the growth and microcystin production of Microcystis aeruginosa?

A: Research indicates that Bicine promotes both the growth and microcystin production of the cyanobacterium Microcystis aeruginosa []. This is likely because Bicine effectively buffers the pH of the growth medium at approximately 8.5 [], creating an optimal environment for this organism. In contrast, nitrogen sources like urea and glutamic acid were not effectively utilized by M. aeruginosa and did not support its growth or toxin production [].

Q2: Beyond its use in biological media, does Bicine have applications in analytical chemistry?

A: Yes, Bicine has proven valuable in analytical chemistry, specifically in the realm of chromatography. A study exploring the retention mechanisms in reversed-phase liquid chromatography using titania as a support employed Bicine-sodium hydroxide buffers []. This research highlighted how the buffer system, including Bicine, influenced the retention behavior of various analytes on the modified titania stationary phase [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。